(Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-octylprop-2-enamide
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Description
The compound “(Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-octylprop-2-enamide” is a complex organic molecule. The “2,4-dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of many organic compounds) with two methoxy groups (OCH3) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on a dithiolopyrrolone scaffold . Another similar compound, 2- [2- (2,4-Dimethoxyphenyl)-vinyl]-1-ethyl-pyridinium iodide, was synthesized using a slow evaporation technique .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like single crystal X-ray diffraction (SCXRD), which provides molecular and structural elucidation at atomic level resolution .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,4-dimethoxyphenyl)-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-4-5-6-7-8-9-12-22-20(23)17(15-21)13-16-10-11-18(24-2)14-19(16)25-3/h10-11,13-14H,4-9,12H2,1-3H3,(H,22,23)/b17-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWCYXRCOFYDG-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=C(C=C(C=C1)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=C(C=C(C=C1)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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